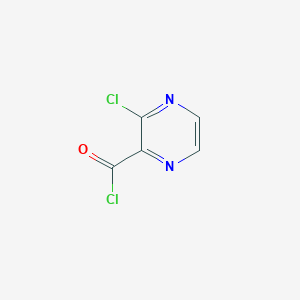

3-Chloropyrazine-2-carbonyl chloride

Description

Properties

IUPAC Name |

3-chloropyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRNPLQGJAAIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576218 | |

| Record name | 3-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90361-99-2 | |

| Record name | 3-Chloropyrazine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Chloride Method

The most common and well-documented method for preparing 3-chloropyrazine-2-carbonyl chloride involves the reaction of 3-chloropyrazine-2-carboxylic acid with thionyl chloride (SOCl₂), often catalyzed by N,N-dimethylformamide (DMF).

-

- 3-Chloropyrazine-2-carboxylic acid is dispersed in dry toluene.

- Thionyl chloride (3 equivalents) and a catalytic amount of DMF (1-2 drops) are added.

- The mixture is stirred and heated at approximately 95°C for 1 hour.

- After completion, solvents and excess thionyl chloride are removed under reduced pressure.

- The residue is azeotroped with dry toluene to remove residual SOCl₂.

- The crude acid chloride is obtained as a brown solid and used directly without further purification.

| Parameter | Details |

|---|---|

| Starting material | 3-Chloropyrazine-2-carboxylic acid (1.0 g, 6.3 mmol) |

| Solvent | Dry toluene (~50 mL) |

| Chlorinating agent | Thionyl chloride (1.4 mL, 18.9 mmol, 3 equiv.) |

| Catalyst | N,N-dimethylformamide (1-2 drops) |

| Temperature | 95°C |

| Reaction time | 1 hour |

| Work-up | Evaporation under vacuum, azeotroping with toluene |

| Yield | Crude acid chloride, used without purification |

- Notes:

- The crude acid chloride is typically unstable and sensitive to moisture; hence, it is used immediately in subsequent reactions such as amide formation.

- This method is favored for its simplicity and relatively high yield (~90% reported in similar acid chloride preparations).

Oxalyl Chloride Method

An alternative chlorinating agent is oxalyl chloride, which can be used in dichloromethane with DMF as a catalyst.

-

- Dissolve 3-chloropyrazine-2-carboxylic acid in dichloromethane.

- Add oxalyl chloride (2 equivalents) and a few drops of DMF.

- Stir the mixture at reflux for approximately 5 hours.

- Remove solvent and excess oxalyl chloride under reduced pressure.

- The resulting acid chloride is obtained as a purplish red oil.

| Parameter | Details |

|---|---|

| Starting material | 3-Chloropyrazine-2-carboxylic acid (1.59 g, 10 mmol) |

| Solvent | Dichloromethane (20 mL) |

| Chlorinating agent | Oxalyl chloride (2.54 g, 20 mmol) |

| Catalyst | DMF (2 drops) |

| Temperature | Reflux (~40°C for DCM) |

| Reaction time | 5 hours |

| Work-up | Evaporation under reduced pressure |

| Yield | Crude acid chloride (purplish red oil) |

- Notes:

- This method is useful when a milder chlorinating agent is preferred.

- The acid chloride obtained is typically used in situ for further coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrazine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloropyrazine-2-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Oxalyl Chloride (COCl)2: Used for converting carboxylic acids to acyl chlorides.

Dimethylformamide (DMF): Acts as a catalyst in some reactions.

Major Products Formed

3-Chloropyrazine-2-carboxylic acid: Formed through hydrolysis.

Amides and Esters: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Antimycobacterial Activity

Research has demonstrated that derivatives of 3-chloropyrazine-2-carbonyl chloride exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported that certain N-benzyl derivatives prepared from this compound showed Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL against M. tuberculosis H37Rv . This highlights the potential of these compounds in developing new treatments for tuberculosis.

Antifungal Activity

The compound has also been explored for its antifungal properties. Derivatives such as pyraziflumid, which incorporates a pyrazine-2-carboxamide structure, have been reported to exhibit high efficacy against various fungal pathogens, including those causing wheat brown rust and cucumber gray mold . The substituent effects on the pyrazine ring significantly influence the biological activity, with certain modifications leading to enhanced fungicidal properties.

Drug Development

This compound serves as a key intermediate in the synthesis of several pharmacologically active compounds. For instance, it has been utilized in synthesizing cathepsin C inhibitors, which are potential therapeutic agents for treating various diseases . The versatility of this compound allows for the development of a broad range of bioactive molecules through strategic modifications.

Data Tables

Case Study 1: Antimycobacterial Screening

A series of substituted N-benzylpyrazine-2-carboxamide derivatives were synthesized from this compound and screened for antimycobacterial activity. Among them, compounds with specific substitutions showed remarkable potency against M. tuberculosis, indicating that structural modifications can lead to significant improvements in activity .

Case Study 2: Fungicidal Efficacy

In another study focusing on agricultural applications, the fungicidal efficacy of pyraziflumid was evaluated against various plant diseases. The results indicated that certain substitutions on the pyrazine ring dramatically enhanced activity against pathogens such as Botrytis cinerea and Puccinia triticina, showcasing the compound's potential as a novel fungicide .

Mechanism of Action

The mechanism of action of 3-chloropyrazine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to form amides, esters, and other derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloropyrazine-2-carbonyl chloride with structurally related pyrazine and heterocyclic derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparison

Key Research Findings

Substitution Position Matters : The 3-chloro isomer exhibits distinct reactivity compared to 6-chloropyrazine-2-carbonyl chloride (). For example, the 3-chloro derivative shows slower hydrolysis rates due to steric and electronic effects .

Bioactivity Correlates with Functional Groups : Carboxamide derivatives (e.g., 3-chloropyrazine-2-carboxamide) demonstrate higher antibacterial potency than ester or carboxylic acid analogs, likely due to improved cell membrane penetration .

Methyl Groups Enhance Stability : Adding methyl groups at the 5- and 6-positions (e.g., 3-chloro-5,6-dimethylpyrazine-2-carboxylic acid) increases thermal stability and lipophilicity, enhancing herbicidal efficacy .

Biological Activity

3-Chloropyrazine-2-carbonyl chloride (CHClNO) is a chemical compound classified as an acyl chloride, notable for its reactive carbonyl group. This compound is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article explores the biological activity of this compound, including its mechanisms of action, derivatives, and relevant case studies.

This compound features a pyrazine ring, which contributes to its reactivity and biological activity. The presence of the carbonyl chloride functional group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile compound in synthetic chemistry.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential pharmaceutical agents. Notably, these derivatives have been studied for their inhibitory effects on various enzymes and their antimicrobial properties.

- Enzyme Inhibition : Compounds derived from this compound have shown inhibitory effects on enzymes such as cathepsin C, which is implicated in various diseases characterized by insufficient mucosal hydration. These interactions suggest potential therapeutic applications in treating conditions related to enzyme dysregulation.

- Antimicrobial Activity : Several studies have demonstrated that derivatives possess antimicrobial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Study on Antimycobacterial Activity

A significant study synthesized a series of 3-benzylaminopyrazine-2-carboxamides from this compound. The most promising compound displayed an MIC of 6 µM against Mycobacterium tuberculosis, indicating strong antimycobacterial activity .

| Compound | MIC (µM) | Cytotoxicity (IC µM) |

|---|---|---|

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | ≥250 |

| Isoniazid | 3 | - |

This study highlights the potential of modifying the pyrazine structure to enhance biological activity while maintaining low toxicity.

Synthesis and Evaluation of Derivatives

Another research effort focused on synthesizing novel derivatives based on the core structure of this compound. The evaluation included testing for antibacterial and antifungal activities against clinical strains. The findings indicated moderate antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with no significant antifungal effects observed .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloropyrazine-2-carboxylic Acid | Contains a carboxylic acid group | Less reactive than carbonyl chlorides |

| 3-Chloropyrazine-2-carbonitrile | Contains a nitrile group | More stable but less versatile |

| 6-Chloropyrazine-2-carbonyl Chloride | Similar structure but different positioning | Different reactivity profile |

The unique reactivity of this compound allows for diverse synthetic pathways not readily accessible with other similar compounds, underscoring its significance in drug discovery and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.